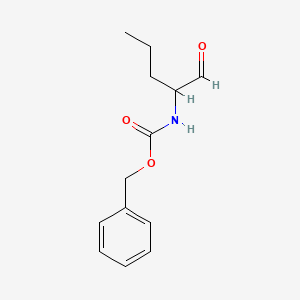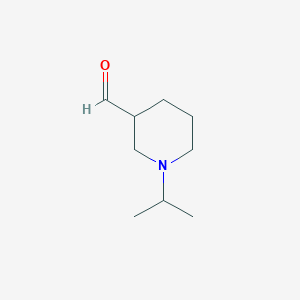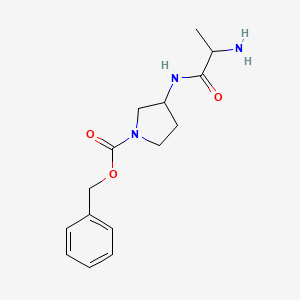
benzyl N-(1-oxopentan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Benzyl (1-oxopentan-2-yl)carbamate is a chiral carbamate compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyl group, an oxopentan-2-yl moiety, and a carbamate functional group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl (1-oxopentan-2-yl)carbamate typically involves the reaction of benzylamine with an appropriate ester or acid derivative. One common method is the reaction of benzylamine with (S)-Boc-Leu-OMe in the presence of a catalyst such as sodium methoxide. The reaction is carried out under an inert atmosphere, typically argon, and involves heating the mixture to around 70°C for an extended period, often up to 99 hours .
Industrial Production Methods
Industrial production of carbamates, including (S)-benzyl (1-oxopentan-2-yl)carbamate, often employs phosgene-free methods due to the hazardous nature of phosgene. A notable method involves the use of dimethyl carbonate as a safer alternative. This method is environmentally benign and involves the reaction of amines with organic carbonates in the presence of suitable catalysts .
化学反应分析
Types of Reactions
(S)-Benzyl (1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl oxides, while reduction can produce benzylamines.
科学研究应用
(S)-Benzyl (1-oxopentan-2-yl)carbamate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
作用机制
The mechanism of action of (S)-benzyl (1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal substrate .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: Another carbamate compound with similar applications in organic synthesis and industrial processes.
Epoxyketone derivatives: These compounds share structural similarities and are used in the synthesis of pharmaceuticals like carfilzomib.
Uniqueness
(S)-Benzyl (1-oxopentan-2-yl)carbamate is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interaction with biological targets, making it valuable in asymmetric synthesis and chiral drug development.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
benzyl N-(1-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-6-12(9-15)14-13(16)17-10-11-7-4-3-5-8-11/h3-5,7-9,12H,2,6,10H2,1H3,(H,14,16) |
InChI 键 |
QLICRBGTURRRJF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C=O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate](/img/structure/B14789496.png)
![4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine](/img/structure/B14789497.png)
![2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide](/img/structure/B14789500.png)

![2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
![Benzofuro[4,3,2-efg]-2-benzazocin-6-ol, 1,2,3,4,6,7,7a,11c-octahydro-9-methoxy-2-methyl-, hydrobromide](/img/structure/B14789519.png)

![2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B14789523.png)



![[11-Bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14789556.png)
![O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride](/img/structure/B14789558.png)
